molecular formula C14H10O4 B031771 2-Oxo-2-(4-phenoxyphenyl)acetic acid CAS No. 79478-16-3

2-Oxo-2-(4-phenoxyphenyl)acetic acid

Cat. No. B031771
CAS RN: 79478-16-3
M. Wt: 242.23 g/mol
InChI Key: PGZNZMXCYFYRSS-UHFFFAOYSA-N
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Description

“2-Oxo-2-(4-phenoxyphenyl)acetic acid” is a chemical compound with the molecular formula C14H10O4 . It is also known by other names such as “2-(4-Phenoxyphenyl)acetic acid” and "Acetic acid, 2-phenoxy-" . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “2-Oxo-2-(4-phenoxyphenyl)acetic acid” is based on the molecular formula C14H10O4 . The exact 3D structure is not provided in the search results.

Scientific Research Applications

  • Steroid Metabolism : "2-oxo-cis-4-hexenoic acid," closely related to "2-Oxo-2-(4-phenoxyphenyl)acetic acid," plays a crucial role in the microbial degradation of steroid ring A, indicating its potential in steroid metabolism studies (Coulter & Talalay, 1968).

  • Catalytic Applications : Certain derivatives, like "[4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid," are used as catalysts for oxidative cleavage processes, showcasing their reactivity and efficiency in synthetic chemistry (Yakura et al., 2018).

  • Antimicrobial Activity : Novel derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been found to possess significant antimicrobial activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Noolvi et al., 2016).

  • Asymmetric Hydrogenation : This compound has been used in the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, aiding in the efficient synthesis of intermediates for ACE inhibitors, which are vital in pharmaceuticals (Zhu et al., 2010).

  • Antidiabetic Potential : Oxyiminoacetic acid derivatives, related to 2-Oxo-2-(4-phenoxyphenyl)acetic acid, have shown potent antidiabetic properties, particularly their activity at PPAR-gamma and their effectiveness in reducing plasma glucose and triglyceride levels (Imoto et al., 2002).

  • Anti-Inflammatory Applications : A study on (4-nitrophenoxy)acetic acid and its dioxomolybdenum(VI) complex suggests potential use as novel anti-inflammatory agents (Xiao-qiang He, 2013).

  • Biological Thiol Identification : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been effective in identifying biologically important thiols in pharmaceutical formulations, offering a method for separation and detection through fluorescent adducts (Gatti et al., 1990).

  • Diuretic Properties : Certain derivatives, specifically (E)-[4-(3-oxo-1-alkenyl)phenoxy]acetic acids, have shown promising diuretic properties in animal studies, increasing water and sodium excretion (Bicking et al., 1976).

  • Anti-inflammatory and Analgesic Properties : 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones, another derivative, exhibit anti-inflammatory and analgesic properties, with lower ulcerogenic action and reduced MDA, suggesting their therapeutic potential (Husain et al., 2008).

properties

IUPAC Name

2-oxo-2-(4-phenoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZNZMXCYFYRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(4-phenoxyphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Wadhwa, C Yang, PR West, KC Deming… - Synthetic …, 2008 - Taylor & Francis
A variety of substituted arylglyoxylic acids (2a−g) were synthesized via oxidation of the corresponding aryl-methylketones (1a–e) using selenium dioxide or Friedel–Crafts acylation of …
Number of citations: 68 www.tandfonline.com
XC Xu, DN Wu, YX Liang, M Yang… - The Journal of …, 2022 - ACS Publications
A photocatalyst-free radical cleavage of α-diazo sulfonium salts has been developed for the first time. The reaction provides an efficient method for the generation of diazomethyl …
Number of citations: 4 pubs.acs.org
C Russo, G Donati, F Giustiniano… - … A European Journal, 2023 - Wiley Online Library
The recent disclosure of the ability of aromatic isocyanides to harvest visible light and act as single electron acceptors when reacting with tertiary aromatic amines has triggered a …

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